Application Summary: 1-Aminobutan-2-ol is used in the field of biocatalysis, specifically in the synthesis of short-chain chiral amines . These amines are key compounds in the chemical industry and precursors of various pharmaceuticals .
Methods of Application: The biocatalytic synthesis of short-chain amines like 1-aminobutan-2-ol is achieved using amine dehydrogenases (AmDHs) . These enzymes are used without any protein engineering . Some of the already described wild-type AmDHs (Cfus AmDH, Msme AmDH, Micro AmDH, and MATOUAmDH2) have been shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
Results and Outcomes: Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . For example, (S)-1-methoxypropan-2-amine had an enantioselectivity of 98.1%, (S)-3-aminobutan-1-ol had 99.5%, (3S)-3-aminobutan-2-ol had 99.4%, and the small (S)-butan-2-amine had 93.6% with Msme AmDH . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of (S)-butan-2-amine and (S)-1-methoxypropan-2-amine .
1-Amino-2-butanol is an organic compound with the molecular formula and a molecular weight of approximately 89.14 g/mol. It is characterized by the presence of both an amine and an alcohol functional group, making it a versatile compound in organic chemistry. The compound appears as a slightly yellow liquid and is soluble in water, which enhances its utility in various applications .
1-Amino-2-butanol exhibits several biological activities due to its structural properties. It has been studied for its potential role as a precursor in the synthesis of various biologically active compounds. Additionally, as an amine, it may interact with biological systems, influencing metabolic pathways and potentially affecting neurotransmitter activity due to its structural similarity to amino acids .
Several methods are available for synthesizing 1-amino-2-butanol:
1-Amino-2-butanol has diverse applications across various fields:
Research into the interactions of 1-amino-2-butanol includes studies on its reactivity with other organic compounds and its biological interactions. Its ability to form stable complexes with metal ions has been investigated, highlighting its potential use in catalysis and material science. Additionally, its role in neurotransmitter systems suggests possible implications in neuropharmacology .
Several compounds share structural similarities with 1-amino-2-butanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-1-butanol | Isomeric form with different reactivity patterns | |
3-Amino-1-propanol | Shorter carbon chain; different physical properties | |
1-Amino-3-butanol | Different position of amino group affects reactivity | |
Ethanolamine | Smaller structure; widely used in pharmaceuticals |
The uniqueness of 1-amino-2-butanol lies in its specific positioning of functional groups, which influences its chemical behavior and potential applications compared to these similar compounds.
Corrosive